molecular formula C16H17FN4O2 B2531143 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide CAS No. 2034401-60-8

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

Cat. No.: B2531143
CAS No.: 2034401-60-8
M. Wt: 316.336
InChI Key: PWLVJEKDJIWTQV-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a nicotinamide moiety linked to a cyclohexyl group, which is further substituted with a 5-fluoropyrimidin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide typically involves multiple steps:

  • Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate. This can be achieved through the hydrogenation of a suitable precursor, such as cyclohexene, under catalytic conditions.

  • Introduction of the 5-Fluoropyrimidin-2-yloxy Group: : The next step involves the nucleophilic substitution reaction where the cyclohexyl intermediate is reacted with 5-fluoropyrimidin-2-ol in the presence of a base, such as potassium carbonate, to form the 5-fluoropyrimidin-2-yloxy substituted cyclohexyl compound.

  • Coupling with Nicotinamide: : The final step is the coupling of the substituted cyclohexyl compound with nicotinamide. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:

    Catalyst Optimization: Using highly efficient catalysts to increase the reaction rate and selectivity.

    Process Intensification: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis.

    Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

Chemistry

In chemistry, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its binding affinity, specificity, and potential as a tool for studying biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it valuable in the production of a wide range of products.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds such as nicotinamide riboside and nicotinamide mononucleotide share structural similarities and are studied for their roles in cellular metabolism and potential therapeutic benefits.

    Cyclohexyl Derivatives: Compounds like cyclohexylamine and cyclohexanol are structurally related and have diverse applications in chemistry and industry.

    Fluoropyrimidine Derivatives: Compounds such as 5-fluorouracil and 5-fluorocytosine are well-known for their use in cancer treatment and antifungal therapy, respectively.

Uniqueness

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound with broad research and industrial applications.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c17-12-9-19-16(20-10-12)23-14-5-3-13(4-6-14)21-15(22)11-2-1-7-18-8-11/h1-2,7-10,13-14H,3-6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLVJEKDJIWTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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